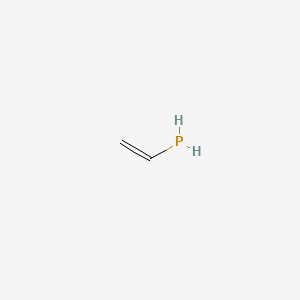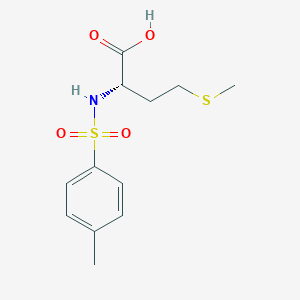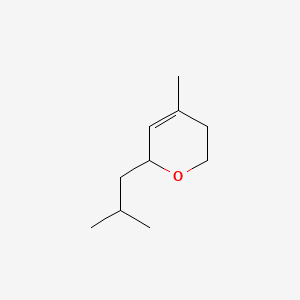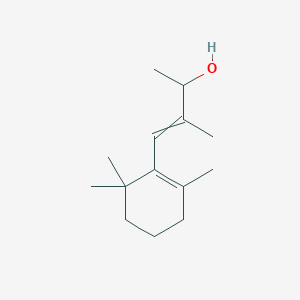
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex compound with the molecular formula C32H19CoN6O8. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The process begins with the diazotization of 2-hydroxy-5-nitroaniline, followed by coupling with naphthalen-2-ol. The resulting azo compound is then reacted with a cobalt salt under controlled conditions to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, affecting the compound’s color properties.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of cobalt, while reduction can result in the formation of amines from the azo group .
Wissenschaftliche Forschungsanwendungen
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) has several scientific research applications:
Chemistry: Used as a complexing agent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used as a dye and pigment in textile and printing industries.
Wirkmechanismus
The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and properties. The azo group can participate in electron transfer reactions, affecting the compound’s color and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))chromate(1-)
- Hydrogen bis(1-((2-hydroxy-4-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))nickelate(1-)
Uniqueness
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is unique due to its specific coordination chemistry involving cobalt. This gives it distinct properties compared to similar compounds with different metal centers, such as chromate or nickelate complexes. The presence of cobalt influences the compound’s color, stability, and reactivity, making it suitable for specific applications in dyes and pigments .
Eigenschaften
| 52277-69-7 | |
Molekularformel |
C32H19CoN6O8 |
Molekulargewicht |
674.5 g/mol |
IUPAC-Name |
cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
InChI-Schlüssel |
WKNMHMMDOJIYOD-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)


